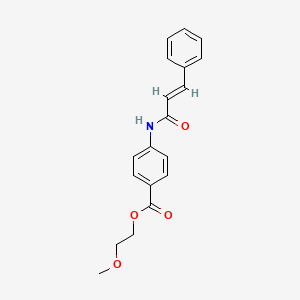

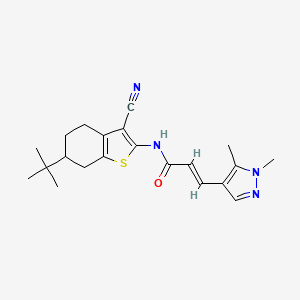

![molecular formula C19H19ClFN3O2 B4627285 (3aR,7aS)-2-[1-(2-chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4627285.png)

(3aR,7aS)-2-[1-(2-chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione

Overview

Description

Synthesis Analysis

The synthesis of isoindole-1,3-dione derivatives, including compounds structurally related to the subject chemical, often involves complex procedures that may include palladium-catalyzed aminocarbonylation of o-halobenzoates to yield 2-substituted isoindole-1,3-diones. This methodology showcases the versatility in creating a range of heterocycles, accommodating diverse functional groups (Worlikar & Larock, 2008). Additionally, the synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione through reactions involving 3-sulfolene exemplifies the approach to obtaining variously substituted derivatives (Tan et al., 2016).

Molecular Structure Analysis

The molecular structures of related compounds demonstrate the impact of conformational differences on their properties. For instance, isostructural analysis of certain fluorophenyl pyrazol derivatives reveals the importance of molecular orientation and conformation on the overall structure, highlighting the planarity and perpendicular arrangement of fluorophenyl groups in relation to the molecule's core (Kariuki et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving isoindole-1,3-dione derivatives are characterized by their versatility in forming heterocyclic compounds. The epoxidation and subsequent opening of epoxides with nucleophiles, for instance, is a pathway to amino and triazole derivatives of hexahydro-1H-isoindole-1,3(2H)-dione, showcasing the chemical reactivity and potential for generating diverse functional groups within the isoindole-1,3-dione framework (Tan et al., 2016).

Physical Properties Analysis

The physical properties of such compounds can be influenced by their molecular structure. For example, crystallization behaviors, solubility, and melting points are directly affected by the conformation and substituents of the isoindole-1,3-dione derivatives. These aspects are crucial for understanding the compound's stability, reactivity, and application potential in various fields.

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and interaction with biological molecules, are essential for developing applications of isoindole-1,3-dione derivatives. Studies such as those on the synthesis and reactivity of hexahydro-1H-isoindole-1,3(2H)-dione derivatives illustrate the chemical versatility and potential for creating compounds with varied biological and chemical activities (Tan et al., 2016).

Scientific Research Applications

Synthesis and Catalysis

A study by Khedkar et al. (2012) describes the carbonylative cyclization of o-iodobenzoic acid with primary amines and carbon monoxide using a polymer-supported palladium–N-heterocyclic carbene complex, leading to N-substituted 1H-isoindole-1,3(2H)-diones (phthalimides) with good yields. This process exemplifies an efficient and recyclable catalyst system for the synthesis of isoindole derivatives, potentially including the compound or its analogs (Khedkar et al., 2012).

Antibacterial Activity

Ahmed et al. (2006) investigated the antibacterial properties of alkoxy isoindole-1,3-diones and their derivatives, synthesized through condensation reactions. This research indicates the potential of isoindole derivatives, including the compound of interest, in developing new antibacterial agents with chemotherapeutic properties (Ahmed et al., 2006).

Herbicide Development

Gao et al. (2019) designed and synthesized N-phenyl phthalimide derivatives as protoporphyrinogen oxidase inhibitors with significant herbicidal activities. This research showcases the application of isoindole-1,3-dione derivatives in agricultural science, particularly in developing effective herbicides (Gao et al., 2019).

Optical and Electronic Properties

Tan et al. (2018) explored the synthesis and optical properties of isoindoline-1,3-dione compounds, focusing on their optical band gaps, refractive indices, and absorbance band edges. This research underlines the potential use of such compounds, including the specified compound or its analogs, in materials science, particularly in optical and electronic applications (Tan et al., 2018).

Metabolic Profiling

Cardoso et al. (2019) studied the in vitro metabolic profile of a new α2-adrenergic agonist in rat and human liver microsomes, highlighting the importance of understanding the metabolism of synthetic compounds for pharmacokinetics studies. Although this research does not directly mention the specific compound, it exemplifies the relevance of metabolic studies in drug development (Cardoso et al., 2019).

properties

IUPAC Name |

(3aS,7aR)-2-[1-[(2-chloro-4-fluorophenyl)methyl]-5-methylpyrazol-3-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClFN3O2/c1-11-8-17(22-23(11)10-12-6-7-13(21)9-16(12)20)24-18(25)14-4-2-3-5-15(14)19(24)26/h6-9,14-15H,2-5,10H2,1H3/t14-,15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAFNYPJIFRHBD-GASCZTMLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=C(C=C(C=C2)F)Cl)N3C(=O)C4CCCCC4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1CC2=C(C=C(C=C2)F)Cl)N3C(=O)[C@@H]4CCCC[C@@H]4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aR,7aS)-2-[1-(2-chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

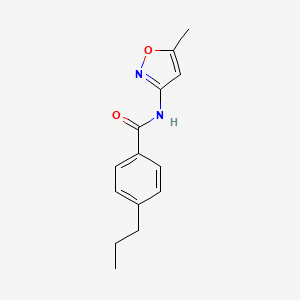

![N-(5-chloro-2-pyridinyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4627203.png)

![3-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-2H-chromen-2-one](/img/structure/B4627215.png)

![N-(3-{2-[(3-chloro-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B4627241.png)

![7-(2-thienyl)-2-(4-thiomorpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4627247.png)

![2-cyano-N-(2,5-dichlorophenyl)-3-[5-(2,5-dichlorophenyl)-2-furyl]acrylamide](/img/structure/B4627261.png)

![N-{3-[(cyclopropylamino)carbonyl]phenyl}-3-fluorobenzamide](/img/structure/B4627262.png)

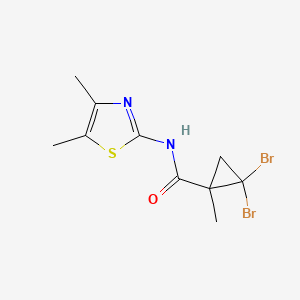

![5-tert-butyl-N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4627279.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4627293.png)

![N-(3,5-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea](/img/structure/B4627319.png)